1-(Cyclopropylcarboxy)piperazine, also known as cyclopropyl(piperazin-1-yl)methanone, is a chemical compound with the molecular formula and a molecular weight of approximately 154.21 g/mol. It is classified under the category of piperazine derivatives and is recognized as an important intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound is associated with the synthesis of various drugs, including the active pharmaceutical ingredient Olaparib, which is used in cancer treatment .
The synthesis of 1-(cyclopropylcarboxy)piperazine typically involves several methods, including:
The synthesis often employs techniques such as:
1-(Cyclopropylcarboxy)piperazine features a piperazine ring substituted with a cyclopropyl group and a carbonyl moiety. The structural representation can be summarized as follows:
1-(Cyclopropylcarboxy)piperazine participates in various chemical reactions due to its functional groups:
The reactivity profile suggests that this compound can serve as an acyl donor in organic synthesis, facilitating the formation of more complex structures from simpler starting materials.
1-(Cyclopropylcarboxy)piperazine finds applications primarily in the pharmaceutical industry:
1-(Cyclopropylcarbonyl)piperazine (molecular formula: C₈H₁₄N₂O) is a critical building block in pharmaceuticals, particularly for kinase inhibitors and PARP inhibitors like olaparib [1] [6]. Its synthesis demands precision in cyclopropane ring formation, piperazine functionalization, and catalytic coupling, with ongoing research optimizing efficiency and sustainability.
Cyclopropane ring construction precedes carbonyl activation for acyl substitution. Two dominant methodologies exist:
The carboxylic acid is then activated for nucleophilic acyl substitution. Acid chlorides (formed via SOCl₂ or oxalyl chloride) exhibit high electrophilicity, reacting with piperazine at −20°C to 25°C. Anhydrides (e.g., cyclopropanecarboxylic anhydride) offer milder alternatives but require stoichiometric bases like triethylamine to scavenge acids [1] [3].
Piperazine’s secondary amines require controlled monoacylation to avoid over-reaction. Key strategies include:
Table 1: Solvent Optimization for Piperazine Monoacylation
Solvent | Reagent System | Temperature (°C) | Yield (%) | Diacyl Byproduct (%) |
---|---|---|---|---|
Acetonitrile | Cyclopropanoyl chloride | 0–25 | 92 | <3 |
THF | HBTU/DIPEA | 25 | 88 | 5 |
Toluene | Anhydride/Triethylamine | 80 | 75 | 15 |
Transition-metal catalysis enables direct C–N or C–C coupling, bypassing pre-activated acids:
Non-metal alternatives include:
Table 2: Catalytic Efficiency Comparison
Catalyst System | Substrate | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 4-Fluoro-nitrobenzene | 12 | 90 | 45 |
CuI/Zn (reductive) | Aryl iodide | 6 | 85 | 100 |
LiHMDS (flow chemistry) | Chloropyrimidine | 0.5 | 93 | N/A |
Solvent and energy optimization reduce environmental impact:
Yield maximization tactics include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7